N-Methyldimaprit
Description
N-Methyldimaprit (chemical name: S-[3-(N,N-dimethylamino)propyl]isothiourea) is a selective histamine H2 receptor agonist, primarily used in pharmacological research to study gastric acid secretion and receptor signaling pathways. Unlike histamine, it exhibits high specificity for the H2 receptor subtype, minimizing off-target effects. For instance, compounds like NDMA (N-Nitrosodimethylamine) and N,N-dimethylhydroxylamine () highlight the diversity of dimethylamino derivatives in terms of reactivity, toxicity, and applications .
Properties
CAS No. |
70674-98-5 |
|---|---|
Molecular Formula |
C7H17N3S |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
3-(dimethylamino)propyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C7H17N3S/c1-9-7(8)11-6-4-5-10(2)3/h4-6H2,1-3H3,(H2,8,9) |
InChI Key |
ZVKZTFDXGHFMOF-UHFFFAOYSA-N |
SMILES |
CN=C(N)SCCCN(C)C |
Canonical SMILES |
CN=C(N)SCCCN(C)C |
Other CAS No. |
70674-98-5 |
Synonyms |
N-methyldimaprit N-methyldimaprit dihydrochloride SK and F 92054 SK and F-92054 SKF 92054 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between N-Methyldimaprit and structurally related compounds from the evidence:
Key Observations:
- Backbone Diversity: this compound’s isothiourea group distinguishes it from nitrosamines (NDMA) and hydroxylamine derivatives. NDMA’s nitroso group confers carcinogenicity, whereas this compound’s thiourea moiety enables receptor binding .
- Reactivity : N,N-Dimethylhydroxylamine () acts as a reducing agent due to its N-O bond, unlike this compound, which interacts with receptors via hydrogen bonding .
- Applications : While NDMA is regulated in pharmaceuticals and food (), this compound is used in controlled experimental settings due to its targeted activity .
Thermodynamic and Spectroscopic Properties
Data from (methylamine derivatives) and (N-substituted maleimides) provide insights into general trends for dimethylated compounds:
- Enthalpy of Formation (ΔfH°gas) : Methylamine derivatives (e.g., trimethylamine) exhibit ΔfH°gas values ranging from -20 to -40 kJ/mol, reflecting stability from alkyl substitution .
- Dipole Moments: N,N-Dimethylamino groups (as in this compound) contribute to polarity, enhancing solubility in aqueous media compared to non-polar nitrosamines like NDMA .
- Spectroscopy : N-Substituted maleimides () show distinct UV-Vis absorption at ~300 nm due to conjugated systems, whereas thiourea derivatives like this compound absorb in lower wavelengths (~250 nm) .
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